molecular formula C18H24F2N2O2 B7339552 4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide

4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide

Número de catálogo: B7339552
Peso molecular: 338.4 g/mol
Clave InChI: NFYSDZPVABTLLJ-MRXNPFEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide, commonly known as DF-MPJC, is a novel and potent class of selective dopamine D2 receptor agonist. This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. The following paper aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DF-MPJC.

Mecanismo De Acción

DF-MPJC selectively activates dopamine D2 receptors in the brain, leading to an increase in dopamine neurotransmission. This activation is achieved by the binding of DF-MPJC to the orthosteric binding site of the dopamine D2 receptor, which induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of dopamine D2 receptors by DF-MPJC leads to several biochemical and physiological effects. These effects include an increase in dopamine release, a decrease in glutamate release, and an increase in the firing rate of dopaminergic neurons. These effects ultimately lead to the improvement of motor behavior in Parkinson's disease, the reduction of positive symptoms in schizophrenia, and the reduction of the rewarding effects of drugs of abuse.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DF-MPJC has several advantages for lab experiments, including its high potency and selectivity for dopamine D2 receptors, its ability to cross the blood-brain barrier, and its long half-life. However, DF-MPJC also has some limitations, including its potential for off-target effects and the lack of clinical data on its safety and efficacy.

Direcciones Futuras

DF-MPJC has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. These directions include the investigation of its efficacy in clinical trials, the exploration of its potential for combination therapy with other drugs, and the development of novel formulations for improved delivery and bioavailability. Additionally, further studies are needed to elucidate the potential side effects and long-term safety of DF-MPJC.
In conclusion, DF-MPJC is a novel and potent class of selective dopamine D2 receptor agonist that has shown promising results in preclinical studies for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. Further research is needed to fully understand its potential and limitations for clinical use.

Métodos De Síntesis

The synthesis of DF-MPJC involves the reaction of 2,4-difluorophenethylamine with 3R-oxolan-3-ylpiperidine-1-carboxylic acid followed by the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained by purification through chromatography techniques.

Aplicaciones Científicas De Investigación

DF-MPJC has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, DF-MPJC has shown to improve motor behavior in animal models by selectively activating dopamine D2 receptors in the striatum. In schizophrenia, DF-MPJC has shown to reduce the positive symptoms of the disease by enhancing dopamine neurotransmission in the mesolimbic pathway. In drug addiction, DF-MPJC has shown to reduce the rewarding effects of drugs of abuse by modulating dopamine release in the nucleus accumbens.

Propiedades

IUPAC Name

4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c19-15-4-3-14(17(20)11-15)2-1-13-5-8-22(9-6-13)18(23)21-16-7-10-24-12-16/h3-4,11,13,16H,1-2,5-10,12H2,(H,21,23)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYSDZPVABTLLJ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC2=C(C=C(C=C2)F)F)C(=O)NC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1NC(=O)N2CCC(CC2)CCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.